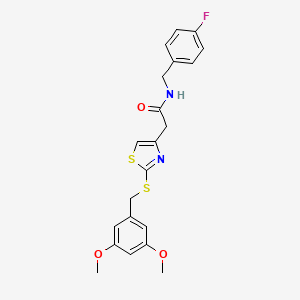

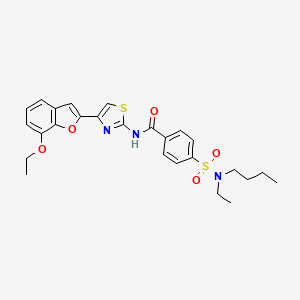

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide" is a derivative of thiazole-based acetamide. Thiazole and its derivatives are of significant interest due to their diverse biological activities and their use in medicinal chemistry. The compound is structurally related to various synthesized acetamide derivatives that have been studied for their photophysical properties, biological activities, and as inhibitors for certain enzymes and kinases.

Synthesis Analysis

The synthesis of thiazole acetamide derivatives typically involves the reaction of benzothiazoles with acetic acid or acetic anhydride, as seen in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides . Additionally, C-C coupling methodologies, often in the presence of palladium catalysts, are used to introduce various aryl groups to the thiazole core . These methods could potentially be adapted for the synthesis of the compound , with the introduction of the 3,5-dimethoxybenzyl and 4-fluorobenzyl groups through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a crucial role in their assembly and interaction with biological targets. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole moiety . The presence of substituents such as 3,5-dimethoxybenzyl and 4-fluorobenzyl groups would likely impact the hydrogen bonding pattern and overall molecular conformation of the compound.

Chemical Reactions Analysis

Thiazole acetamide derivatives can participate in various chemical reactions, particularly those involving their amide and thiazole functional groups. The amide group can engage in hydrogen bonding interactions, as seen in the formation of molecular dimers and hydrogen-bonded rings in related compounds . The thiazole moiety can also interact with other molecules, potentially leading to biological activities such as kinase inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect their melting points, solubility, and crystal formation . The electronic properties, such as photophysical behavior, can be studied using techniques like Density Functional Theory (DFT), as demonstrated for related compounds . The introduction of electron-donating (methoxy) and electron-withdrawing (fluoro) groups would further modulate these properties, potentially enhancing the compound's biological activity or altering its interaction with biological targets .

Aplicaciones Científicas De Investigación

Imaging Applications

18F-EF5 for Hypoxia Imaging in Cancer

A study on 18F-EF5, a PET tracer designed for imaging hypoxia in head and neck cancer, showcases the utility of specially designed molecules for diagnostic purposes in oncology (Komar et al., 2008). The tracer's uptake in tumors compared to neck muscle provided insights into the hypoxic status of tumors, which is critical for targeting hypoxia-driven therapeutic strategies.

18F-SP203 for Metabotropic Glutamate Receptor Imaging

Another application is found in the development of 18F-SP203, a radioligand for metabotropic glutamate subtype 5 (mGluR5) receptors, demonstrating the role of PET imaging in quantifying receptor distribution in the human brain (Brown et al., 2008). This has implications for studying various neurological conditions.

Therapeutic and Pharmacological Research

CERC-301 for Major Depressive Disorder

The preclinical pharmacology of CERC-301, a selective NMDA receptor antagonist, highlights the translation from molecular function to therapeutic application, particularly in the context of major depressive disorder (Garner et al., 2015). This example demonstrates how understanding the action of molecular compounds can lead to potential treatments for psychiatric conditions.

Synthesis and Effects of Benzo[d]Thiazol Derivatives

The synthesis of benzo[d]thiazol derivatives and their evaluation for antidepressant and anticonvulsant effects illustrate the process of discovering new therapeutic agents (Jin et al., 2019). Such studies are fundamental in expanding the arsenal of drugs for treating neurological disorders.

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPFQMLEGXTWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)